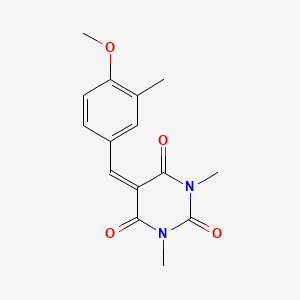
2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate, also known as fenobucarb, is a carbamate insecticide that is widely used in the agricultural industry to control pests. It was first synthesized in 1966 and has been commercially available since the 1970s. Fenobucarb is known for its effectiveness against a wide range of insect pests, including aphids, caterpillars, and mites.
Mecanismo De Acción
Fenobucarb works by inhibiting the activity of the enzyme acetylcholinesterase (AChE) in insects. AChE is responsible for breaking down the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. By inhibiting AChE, 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate causes a buildup of acetylcholine in the insect's nervous system, leading to paralysis and ultimately death.
Biochemical and Physiological Effects:
Fenobucarb has been shown to have a variety of biochemical and physiological effects on insects. Studies have shown that 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate can disrupt the normal functioning of the insect's nervous system, leading to paralysis and death. In addition, 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate can also affect the insect's metabolism and reproductive system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fenobucarb has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. In addition, it has a wide range of insecticidal properties and can be used to control a variety of insect pests. However, 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate also has some limitations. It can be toxic to non-target organisms, including humans, and can have negative effects on the environment.
Direcciones Futuras
There are several future directions for research on 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate. One area of interest is the development of new formulations that are more effective and less toxic to non-target organisms. Another area of research is the study of the long-term effects of 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate on the environment, including its impact on soil and water quality. Finally, there is a need for further research into the mechanisms of action of 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate and its potential use in combination with other insecticides.
Métodos De Síntesis
The synthesis of 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate involves the reaction of 3,4-dichlorophenyl isocyanate with 3-fluorophenol in the presence of a base, such as sodium hydroxide. The resulting product is then treated with ethylene oxide to form the final compound.
Aplicaciones Científicas De Investigación
Fenobucarb has been extensively studied in the scientific community for its insecticidal properties and potential use in pest control. Research has shown that 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate is effective against a wide range of insect pests and can be used in combination with other insecticides to increase its efficacy.
Propiedades
IUPAC Name |
2-(3-fluorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2FNO3/c16-13-5-4-11(9-14(13)17)19-15(20)22-7-6-21-12-3-1-2-10(18)8-12/h1-5,8-9H,6-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZIOMNCTIODKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4987537.png)
![4-[1-(dimethylamino)ethylidene]-5-methyl-2-(pentafluorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4987549.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4987567.png)
![N-cyclopentyl-2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4987570.png)
![N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide](/img/structure/B4987572.png)

![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B4987595.png)
![3-[(3-carboxypropanoyl)amino]-4-methylbenzoic acid](/img/structure/B4987598.png)

![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4987609.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B4987625.png)


![1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B4987640.png)